molecular formula C12H9BrFNO2S B15334422 Ethyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate

Ethyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate

Cat. No.: B15334422
M. Wt: 330.17 g/mol
InChI Key: SRCWNMYIOKGJOX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate is a chemical compound characterized by its bromo and fluoro-substituted phenyl group attached to a thiazole ring, which is further esterified with ethyl carboxylate

Synthetic Routes and Reaction Conditions:

  • Bromination and Fluorination: The starting material, 2-bromo-6-fluorophenol, undergoes a reaction with thiazole-4-carboxylic acid chloride in the presence of a base such as triethylamine to form the thiazole ring.

  • Esterification: The resulting thiazole-4-carboxylic acid is then esterified with ethanol under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: The bromo and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylic acid.

  • Reduction: 2-(2-Bromo-6-fluorophenyl)thiazole-4-amine.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It serves as a building block for the development of bioactive compounds with potential biological activities. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and fluoro groups enhance its binding affinity to certain receptors, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2-(2-Bromo-6-fluorophenyl)-2-oxoacetate: Similar in structure but lacks the thiazole ring.

  • Terephthalic acid, 4-bromo-2,6-difluorobenzyl ethyl ester: Contains a similar phenyl group but with different functional groups.

Uniqueness: Ethyl 2-(2-Bromo-6-fluorophenyl)thiazole-4-carboxylate is unique due to its combination of bromo and fluoro substituents on the phenyl ring and the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

Molecular Formula

C12H9BrFNO2S

Molecular Weight

330.17 g/mol

IUPAC Name

ethyl 2-(2-bromo-6-fluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H9BrFNO2S/c1-2-17-12(16)9-6-18-11(15-9)10-7(13)4-3-5-8(10)14/h3-6H,2H2,1H3

InChI Key

SRCWNMYIOKGJOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=CC=C2Br)F

Origin of Product

United States

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